molecular formula C13H10N4O2 B2366847 2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine CAS No. 832739-45-4

2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2366847
CAS RN: 832739-45-4
M. Wt: 254.249
InChI Key: NWAPSRJCCLGDKQ-UHFFFAOYSA-N
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Description

2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C13H10N4O2 . It is a member of the pyrazolo[1,5-a]pyrimidine family .


Synthesis Analysis

The synthesis of 2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine and related compounds has been reported in several studies . For instance, a solvent-free reaction between an equimolar mixture of the appropriate β-enaminone and 3-methyl-1H-pyrazol-5-amine under microwave irradiation at 180 °C has been used . The yield of the 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines was reported to be between 88–96% .


Molecular Structure Analysis

The molecular structure of 2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine has been analyzed using techniques such as single-crystal diffractometry . The compound has been described as a yellow plate with a molar mass of 310.32 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine include an average mass of 254.244 Da and a monoisotopic mass of 254.080383 Da . Other properties, such as solubility and stability, are not explicitly mentioned in the retrieved sources.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

One significant application of derivatives of pyrazolo[1,5-a]pyrimidine, including compounds like 2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine, is in the field of antimicrobial and antioxidant research. Studies have shown that these derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, they display notable antioxidant activities, with some compounds demonstrating higher activity than Vitamin C (Şener, Erişkin, Yavuz, & Şener, 2017).

Privileged Structure in Combinatorial Synthesis

Pyrazolo[1,5-a]pyrimidine compounds are recognized for their 'privileged structure' in combinatorial chemistry. This refers to the core molecule's ability to interact with multiple types of biological targets, making it a valuable framework for synthesizing a diverse array of biologically active compounds. This class has been used to create a chemical set of over 400 compounds, highlighting its versatility and importance in drug discovery (Gregg, Tymoshenko, Razzano, & Johnson, 2007).

Potential in Tumor Imaging

Another fascinating application is in tumor imaging. Pyrazolo[1,5-a]pyrimidine derivatives have been used to create radiolabeled probes for Positron Emission Tomography (PET) imaging. These compounds have shown promise in the visualization of tumors, indicating their potential use in diagnostic medicine (Xu et al., 2012).

Fungicidal Properties

Additionally, pyrazolo[1,5-a]pyrimidine derivatives have been synthesized as structural analogues of systemic fungicides, like carboxin. Some of these compounds have demonstrated high levels of fungicidal activity against various fungal species, suggesting their potential utility in agricultural applications (Huppatz, 1985).

Development of Fluorescent Probes

Moreover, these compounds have been explored for their fluorescent properties. Adjustments in the substitution patterns on the pyrazolo[1,5-a]pyrimidine framework have been linked to changes in fluorescent spectral properties, paving the way for their use in developing new fluorescent probes for biological and chemical applications (Wu et al., 2008).

Future Directions

The future directions for research on 2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine and related compounds could include further exploration of their potential applications in medicine, particularly as inhibitors of protein kinases . Additionally, their optical properties could be exploited for use in materials science .

properties

IUPAC Name

2-methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c1-9-7-13-14-6-5-12(16(13)15-9)10-3-2-4-11(8-10)17(18)19/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAPSRJCCLGDKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine

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